

An In-depth Technical Guide to 3-Chloro-2-ethoxypyridine

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Compound of Interest

Compound Name: 3-Chloro-2-ethoxypyridine

Cat. No.: B070323

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-2-ethoxypyridine**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical identifiers, physical properties, synthesis methodologies, and applications in drug discovery, with a focus on its role in the development of therapeutics for neurological disorders.

Core Identifiers and Chemical Properties

3-Chloro-2-ethoxypyridine is a substituted pyridine featuring a chloro group at the 3-position and an ethoxy group at the 2-position. These substitutions enhance its reactivity, making it a valuable building block for the synthesis of more complex molecules.[\[1\]](#)

Table 1: Chemical Identifiers for **3-Chloro-2-ethoxypyridine**

Identifier	Value
CAS Number	177743-06-5[1][2]
Molecular Formula	C7H8CINO[1][3]
Molecular Weight	157.60 g/mol [2][3]
IUPAC Name	3-chloro-2-ethoxypyridine
Canonical SMILES	CCOC1=NC=CC=C1Cl[3]
InChI Key	MTTKGSCSPHCOOF-UHFFFAOYSA-N[3]
PubChem CID	11959087[1]

Table 2: Physicochemical Properties of **3-Chloro-2-ethoxypyridine**

Property	Value
Appearance	Colorless to light yellow clear liquid[1][2]
Density	1.18 g/cm ³ [1][2]
Refractive Index	1.52[2]
Purity	≥ 98% (GC)[1]
Storage	Store at room temperature[1]

Experimental Protocols: Synthesis of **3-Chloro-2-ethoxypyridine**

A plausible and efficient method for the synthesis of **3-Chloro-2-ethoxypyridine** is via the nucleophilic aromatic substitution of 2,3-dichloropyridine with sodium ethoxide. While a specific detailed protocol for this exact transformation is not readily available in published literature, the following procedure is a well-reasoned experimental design based on established methodologies for similar transformations.[4]

Reaction Scheme:

Materials:

- 2,3-Dichloropyridine
- Sodium ethoxide
- Anhydrous Ethanol
- Toluene
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

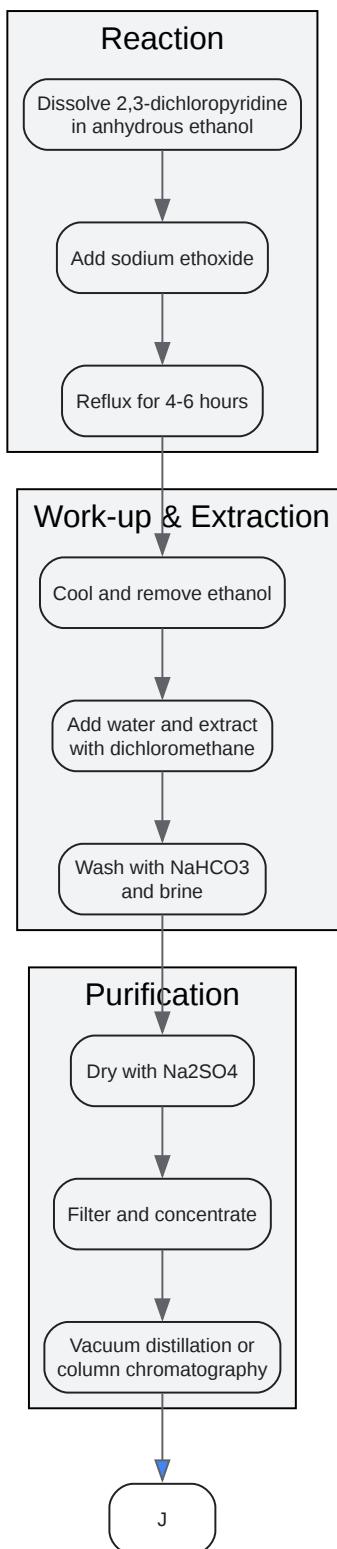
Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloropyridine (1.0 equivalent) in anhydrous ethanol.
- Addition of Reagent: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

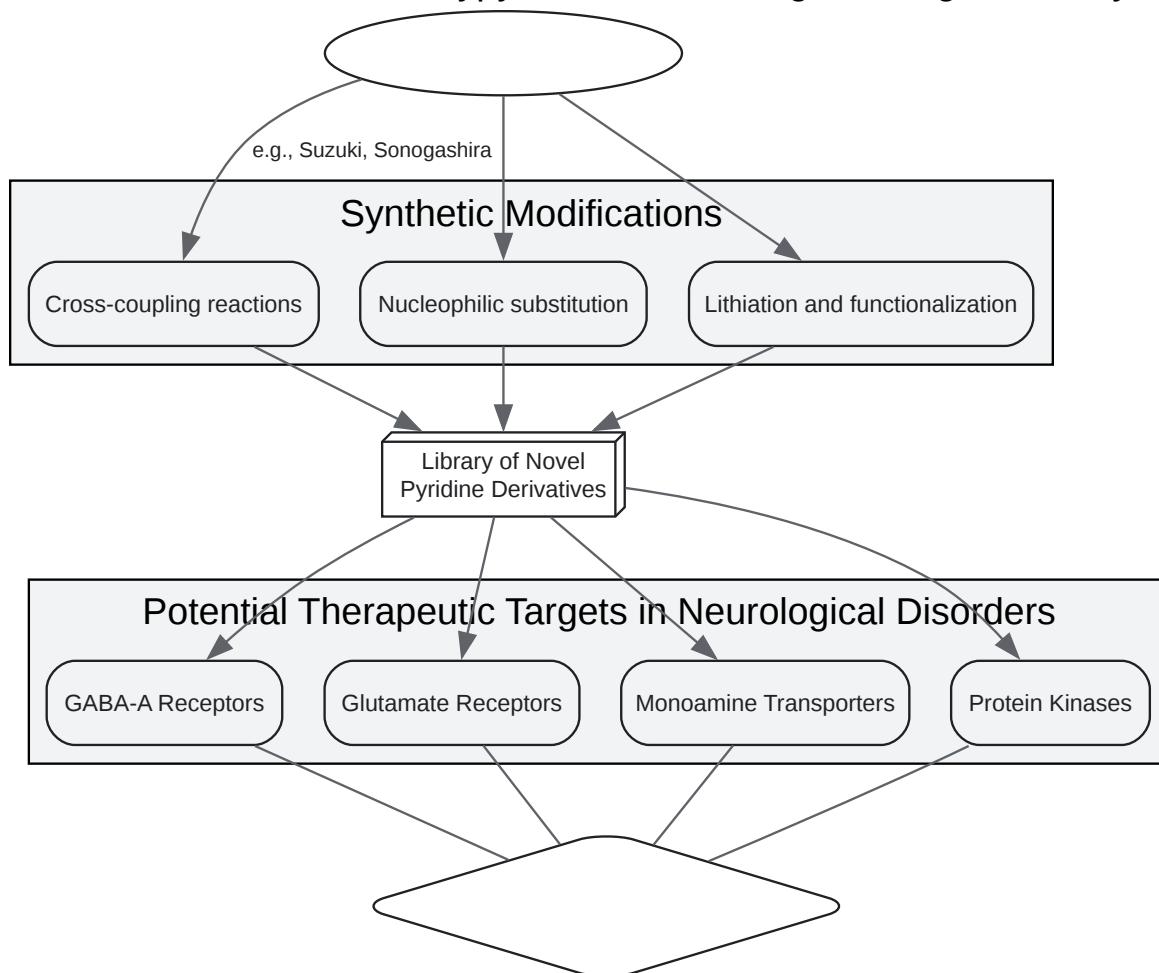
- Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **3-Chloro-2-ethoxypyridine** by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Experimental Workflow for the Synthesis of **3-Chloro-2-ethoxypyridine**

Synthesis Workflow of 3-Chloro-2-ethoxypyridine



Role of 3-Chloro-2-ethoxypyridine in Neurological Drug Discovery



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